molecular formula C24H31N5O2 B2989931 1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide CAS No. 2034200-95-6

1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide

Katalognummer: B2989931
CAS-Nummer: 2034200-95-6
Molekulargewicht: 421.545
InChI-Schlüssel: DBRNBUKOPNBYBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide (CAS 2034200-95-6) is a chemical compound with a molecular formula of C24H31N5O2 and a molecular weight of 421.54 g/mol . This structurally complex molecule incorporates a piperidine-4-carboxamide core, which is a scaffold of significant interest in medicinal chemistry for its role as a key building block in various pharmacologically active compounds . The presence of both piperidine and pyrazole heterocycles in a single structure is a feature found in compounds investigated for their potential interaction with biological targets, particularly in the central nervous system . Piperazine and piperidine derivatives are frequently explored in drug discovery for their ability to optimize the pharmacokinetic and physicochemical properties of lead molecules, often serving as a basic and hydrophilic group to enhance solubility or as a scaffold to properly arrange pharmacophoric groups for target interaction . Similarly, the 5-cyclopropyl-1H-pyrazol-3-yl moiety is a privileged structure in medicinal chemistry, with pyrazole-based derivatives demonstrating a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antipsychotic properties . The specific research applications of this compound are suggested by its structural features; it shares characteristics with molecules designed as multitarget ligands for aminergic G protein-coupled receptors (GPCRs), which are relevant for the investigation of neurological disorders . Furthermore, related 4-(indol-3-yl)-pyrazole derivatives have been patented for use in pharmaceutical compositions, indicating a research context focused on developing therapies for conditions such as cancer, neurodegenerative diseases like Alzheimer's and Parkinson's, viral infections, and obesity . This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of more complex molecules in drug discovery and development programs. It is supplied for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Eigenschaften

IUPAC Name

1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c30-23(18-8-12-29(13-9-18)24(31)19-4-2-1-3-5-19)25-20-10-14-28(15-11-20)22-16-21(26-27-22)17-6-7-17/h1-5,16-18,20H,6-15H2,(H,25,30)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRNBUKOPNBYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4CCN(CC4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include cyclopropylamine, benzoyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating biological pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The compound shares its piperidine-4-carboxamide backbone with several analogs, but its substituents distinguish it in terms of bioactivity and physicochemical properties. Below is a comparative analysis of structurally related molecules:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity/Notes
Target Compound : 1-Benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide Not provided Not provided Benzoyl group, 5-cyclopropylpyrazole No direct activity data; inferred potential for kinase or protease inhibition .
Analog 1 : N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide C₁₆H₂₀N₆O 312.37 Pyrazine-2-carboxamide (instead of benzoyl) No activity data; pyrazine may enhance solubility or π-π interactions.
Analog 2 : N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide C₂₂H₂₉N₅O₃S 443.56 4-(Pyrrolidine-1-sulfonyl)benzamide (bulky sulfonamide substituent) Not specified; sulfonamide groups often improve metabolic stability or target affinity.
Analog 3 : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Not provided Not provided 4-Fluorobenzyl, naphthalen-1-yl-ethyl groups Reported as a SARS-CoV-2 inhibitor; highlights role of aromatic/hydrophobic substituents.
Analog 4 : N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(1H-pyrazol-1-yl)propanamide C₁₇H₂₄N₆O 328.40 Propanamide chain with pyrazole substituent (instead of benzoyl) No activity data; pyrazole may introduce additional hydrogen-bonding sites.

Functional Implications of Substituent Variations

  • Benzoyl vs.
  • Cyclopropyl Group : The 5-cyclopropyl substituent on the pyrazole ring (common in the target and Analogs 1, 4, and 8) likely improves metabolic stability by reducing oxidative degradation .
  • Sulfonamide vs. Carboxamide : Analog 2’s sulfonamide group introduces a strong electron-withdrawing moiety, which could enhance binding to charged residues in enzymatic active sites .

Pharmacological and Physicochemical Trends

  • Molecular Weight and Solubility : The target compound’s molecular weight is expected to exceed 400 g/mol (based on analogs), placing it in the "lead-like" space. Bulky substituents (e.g., benzoyl) may reduce aqueous solubility compared to smaller groups like pyrazine .
  • Bioactivity : Analog 3’s reported SARS-CoV-2 inhibition underscores the importance of hydrophobic/aromatic groups in viral protease binding, suggesting the target compound’s benzoyl group could confer similar advantages .

Biologische Aktivität

1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide, also known as a benzamide derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article compiles findings from various studies, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C13_{13}H16_{16}N4_{4}O. It contains a benzoyl group linked to a piperidine structure, which is further substituted with a cyclopropyl pyrazole moiety. This unique structure contributes to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and subsequent apoptosis in cancer cells, making it a candidate for anticancer therapy .

Antitumor Activity

Numerous studies have evaluated the antitumor efficacy of compounds related to this structure. For instance:

  • In vitro studies on various cancer cell lines (e.g., MDA-MB-231 and MCF-7) demonstrated significant antiproliferative effects, with IC50_{50} values ranging from 19.9 to 75.3 µM .
  • Combination therapies involving this compound and traditional chemotherapeutics like doxorubicin showed enhanced cytotoxic effects, particularly in breast cancer cell lines, suggesting a synergistic mechanism .

Anti-inflammatory and Antibacterial Properties

The pyrazole derivatives have been noted for their anti-inflammatory and antibacterial activities. These properties are attributed to their ability to inhibit key enzymes involved in inflammatory pathways and bacterial growth .

Case Studies

  • Breast Cancer Treatment : A study investigating the effects of pyrazole derivatives on breast cancer cells found that certain modifications to the benzamide structure significantly enhanced cytotoxicity and apoptosis induction, particularly when combined with doxorubicin .
  • Neuropharmacological Effects : Research has indicated that similar compounds exhibit neuroprotective effects by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsIC50_{50} Values (µM)References
AntitumorInhibition of cell proliferation in cancer cells19.9 - 75.3
Anti-inflammatoryInhibition of inflammatory mediatorsNot specified
AntibacterialInhibition of bacterial growthNot specified
NeuroprotectiveModulation of neurotransmitter systemsNot specified

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide, and how is its structural integrity validated?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the 5-cyclopropyl-1H-pyrazole intermediate via cyclopropane ring formation using cyclopropanation reagents (e.g., trimethylsulfoxonium iodide) under basic conditions .
  • Step 2: Functionalization of the piperidine ring via nucleophilic substitution or coupling reactions. For example, benzoylation at the piperidine-4-carboxamide position using benzoyl chloride in the presence of a base like triethylamine .
  • Step 3: Purification via column chromatography or recrystallization.
  • Validation: Structural confirmation requires ¹H/¹³C NMR for functional group analysis, HRMS for molecular weight verification, and X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment .

Basic: Which analytical techniques are critical for assessing purity and stability under varying experimental conditions?

Methodological Answer:

  • Purity: High-performance liquid chromatography (HPLC ) with UV detection (≥98% purity threshold) and mass spectrometry to detect trace impurities .
  • Stability: Accelerated stability studies under thermal (40–60°C) and hydrolytic (acidic/basic buffers) conditions, monitored via LC-MS to identify degradation products. Solubility in DMSO or aqueous buffers should be assessed using dynamic light scattering (DLS) .

Advanced: How can reaction conditions be optimized for introducing the cyclopropane moiety on the pyrazole ring while minimizing side reactions?

Methodological Answer:

  • Computational Guidance: Use density functional theory (DFT ) to predict transition states and identify optimal catalysts (e.g., palladium/copper systems) for cyclopropanation .
  • Experimental Variables: Screen solvents (e.g., DMF vs. THF), temperatures (25–80°C), and stoichiometric ratios of cyclopropanation reagents. Monitor progress via in situ FTIR or GC-MS to detect intermediates .
  • Case Study: highlights analogous pyrazole syntheses where elevated temperatures (80°C) in DMF improved yields by 30% compared to THF .

Advanced: What computational approaches predict the compound’s binding affinity to neurological or oncological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the benzoyl group and steric fit of the cyclopropane-pyrazole moiety .
  • Molecular Dynamics (MD): Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories. Analyze root-mean-square deviation (RMSD ) to assess conformational changes .
  • Validation: Cross-reference computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental affinity measurements .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Compare cell lines (e.g., HEK293 vs. HeLa), assay buffers, and incubation times. For example, notes that IC₅₀ values for pyrazole derivatives varied by 10-fold between adherent and suspension cell cultures .
  • Compound Integrity: Re-validate purity and stereochemistry using chiral HPLC and circular dichroism (CD) . Contradictions may arise from undetected racemization or degradation .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA ) to aggregate data from multiple studies, accounting for outliers due to solvent effects (e.g., DMSO concentration variations) .

Advanced: What challenges arise in scaling up the synthesis, and how are they methodologically addressed?

Methodological Answer:

  • Process Chemistry Hurdles:
    • Reactor Design: Transition from batch to flow chemistry for exothermic steps (e.g., cyclopropanation) to improve heat dissipation .
    • Catalyst Recycling: Use immobilized catalysts (e.g., silica-supported palladium) to reduce costs and minimize metal contamination .
  • Purification at Scale: Replace column chromatography with countercurrent chromatography (CCC) or crystallization-driven purification. demonstrates >90% yield retention when scaling from 1g to 100g batches .

Advanced: How does the compound’s stereochemistry influence its pharmacological profile, and what methods elucidate this relationship?

Methodological Answer:

  • Stereochemical Analysis: Use X-ray crystallography (as in ) or VCD (vibrational circular dichroism) to assign absolute configurations .
  • Biological Impact: Compare enantiomers via chiral resolution (e.g., amylose-based HPLC columns). For example, the (R)-enantiomer of a related piperidine-carboxamide showed 5-fold higher kinase inhibition than the (S)-form .

Advanced: What strategies mitigate solubility limitations in in vivo studies?

Methodological Answer:

  • Formulation Optimization: Use co-solvents (e.g., PEG-400/Cremophor EL) or nanoemulsions. notes a 50% solubility increase in PBS when formulated with 10% β-cyclodextrin .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the piperidine nitrogen to enhance aqueous solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.